molecular formula C19H21F2N3O3S B2922428 2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897618-65-4

2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2922428
CAS No.: 897618-65-4
M. Wt: 409.45
InChI Key: QUTOPWGGCCMVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a substituted piperazine ring and a benzamide group. The piperazine moiety is a privileged scaffold in pharmaceuticals, extensively utilized for its favorable physicochemical properties and its ability to contribute to binding interactions with a diverse array of biological targets . Piperazine-containing compounds have demonstrated a wide spectrum of therapeutic activities in research settings, including antiviral, antibacterial, anticancer, and central nervous system (CNS) modulatory effects . The integration of fluorine atoms at strategic positions is a common strategy in lead optimization, as it can influence a compound's metabolic stability, lipophilicity, and bioavailability. This compound's specific research applications are derived from its structural features. The presence of the N-(phenylsulfonyl)benzamide motif suggests potential as a valuable intermediate or scaffold for developing inhibitors of protein-protein interactions . Researchers may investigate this compound in studies focused on optimizing molecular properties such as solubility, permeability, and metabolic stability, given the strategic incorporation of fluorine and the sulfonyl group. It is intended for use in in vitro biochemical assays and as a building block in the synthesis of more complex chemical libraries for high-throughput screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-15-5-7-16(8-6-15)23-10-12-24(13-11-23)28(26,27)14-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTOPWGGCCMVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known by its chemical identifiers and synonyms, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its pharmacological properties. The molecular formula is C18H21F2N3O4SC_{18}H_{21}F_2N_3O_4S, indicating the presence of fluorine atoms that may enhance the compound's reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Enzyme Inhibition : Many piperazine derivatives have been noted for their ability to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Binding : The structural components allow for potential binding to neurotransmitter receptors, influencing neurological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of HDAC enzymes
Anticancer ActivityInhibitory effects on solid tumor cells
Receptor InteractionPossible engagement with serotonin receptors
Antimicrobial PropertiesInvestigated for efficacy against bacterial strains

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that similar compounds showed potent antiproliferative effects against HepG2 liver cancer cells, with IC50 values indicating significant cell growth inhibition. This suggests that this compound may also exhibit similar anticancer properties due to its structural analogies with effective compounds .
  • Neurological Implications : Research into piperazine derivatives has shown potential for treating neurological disorders by modulating neurotransmitter systems. The compound's ability to interact with serotonin receptors could provide therapeutic avenues in treating anxiety or depression-related disorders .
  • Antimicrobial Activity : Preliminary studies suggest that compounds within this class may have antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications/Notes
Target Compound : this compound Not explicitly stated Not provided - 2-fluorobenzamide
- Sulfonylethyl-piperazine-4-(4-fluorophenyl)
Likely CNS-targeting; structural similarity to receptor modulators .
N-(2-(4-butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-2-methylbenzamide C24H28FN3O5S 489.6 - 2-methylbenzamide
- Butyrylpiperazine
- 4-fluorophenylsulfonyl
Potential kinase inhibitor; butyryl group may enhance membrane permeability .
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide C24H26FN3O3 423.5 - 4-methoxybenzamide
- Furan-2-yl substituent
- Piperazine-4-(4-fluorophenyl)
Antipsychotic candidate; furan may influence metabolic stability .
4-fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide C21H21FN4O2S2 444.5 - Benzothiazole core
- 4-methylpiperazine
- Sulfanyl linker
Antimicrobial or anticancer applications; benzothiazole enhances DNA intercalation .

Structural and Functional Insights:

Core Modifications: The target compound uses a simple benzamide core, whereas analogs like the benzothiazole derivative () incorporate heterocyclic systems for enhanced π-π stacking or intercalation . The furan-containing analog () replaces the sulfonylethyl group with a furan-2-yl substituent, reducing molecular weight (423.5 vs.

Substituent Effects :

  • Fluorine placement (2- vs. 4-position on benzamide) alters steric and electronic profiles. For example, the 4-fluorophenyl group in the piperazine ring (common to all compounds) likely enhances binding to hydrophobic pockets in target proteins .
  • The butyrylpiperazine in introduces an acylated amine, which may prolong half-life by resisting enzymatic degradation .

Pharmacological Implications: Sulfonamide/sulfonyl groups (target compound, ) improve solubility and hydrogen-bonding capacity, critical for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.